Baclofen-d5 (hydrochloride)
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Overview
Description
Baclofen-d5 (hydrochloride) is a deuterated form of Baclofen, a gamma-aminobutyric acid (GABA) derivative. Baclofen is primarily used as a muscle relaxant and antispasmodic agent. The deuterated form, Baclofen-d5, is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Baclofen-d5 (hydrochloride) involves the incorporation of deuterium into the Baclofen molecule. One common method is the catalytic hydrogenation of Baclofen in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms. The reaction typically occurs under mild conditions using a palladium or platinum catalyst .
Industrial Production Methods
Industrial production of Baclofen-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The final product is purified using techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Baclofen-d5 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Baclofen can be oxidized to form various metabolites.
Reduction: The nitro group in Baclofen can be reduced to an amine group.
Substitution: Halogenation and other substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of Baclofen, which are studied for their pharmacological properties .
Scientific Research Applications
Baclofen-d5 (hydrochloride) is widely used in scientific research due to its deuterium labeling. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Baclofen in the body.
Metabolic Pathway Analysis: Helps in identifying and quantifying metabolites of Baclofen.
Drug Interaction Studies: Used to investigate potential interactions with other drugs.
Neuroscience Research: Studied for its effects on GABA receptors and its potential therapeutic applications in neurological disorders
Mechanism of Action
Baclofen-d5 (hydrochloride) exerts its effects by acting as an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors. Upon binding to GABA B receptors, Baclofen causes an influx of potassium ions into the neuron, leading to hyperpolarization of the neuronal membrane and decreased calcium influx at presynaptic nerve terminals. This results in the inhibition of neurotransmitter release and reduced neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Cyclobenzaprine: Another muscle relaxant used to relieve muscle spasms.
Tizanidine: Used to manage spasticity by acting on alpha-2 adrenergic receptors.
Diazepam: A benzodiazepine that also acts on GABA receptors but has a broader range of applications.
Uniqueness of Baclofen-d5 (hydrochloride)
Baclofen-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace and study the compound’s metabolic pathways and interactions in the body. This labeling also helps in reducing the rate of metabolic degradation, potentially leading to longer-lasting effects .
Properties
Molecular Formula |
C10H13Cl2NO2 |
---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
4-amino-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-3-deuteriobutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/i1D,2D,3D,4D,8D; |
InChI Key |
WMNUVYYLMCMHLU-KLBVHALJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])(CC(=O)O)CN)[2H])[2H])Cl)[2H].Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl |
Origin of Product |
United States |
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